molecular formula C7H9ClN4O B14646396 N'-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide CAS No. 53857-40-2

N'-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14646396
CAS No.: 53857-40-2
M. Wt: 200.62 g/mol
InChI Key: POEWXXIKGZFQKP-UHFFFAOYSA-N
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Description

N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biology: It is used as a tool compound to study various biological processes and pathways.

    Material Science: It is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-hydroxypyridazine: A precursor in the synthesis of the target compound.

    N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.

    Pyridazinone Derivatives: A class of compounds with similar structures and biological activities.

Uniqueness

N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the chloro and dimethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

53857-40-2

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

N'-(6-chloro-2-oxidopyridazin-2-ium-3-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H9ClN4O/c1-11(2)5-9-7-4-3-6(8)10-12(7)13/h3-5H,1-2H3

InChI Key

POEWXXIKGZFQKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=[N+](N=C(C=C1)Cl)[O-]

Origin of Product

United States

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